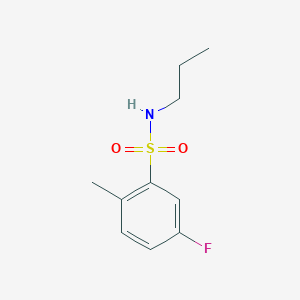

5-fluoro-2-methyl-N-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro-2-methyl-N-propylbenzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to have a wide range of applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Selective Inhibition of COX-2 Enzyme

Research on derivatives similar to 5-fluoro-2-methyl-N-propylbenzenesulfonamide has led to the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. For example, compounds with fluorine atoms introduced into their structure have shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity. This characteristic is beneficial in developing treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, with one such compound, JTE-522, advancing to phase II clinical trials for these indications Hiromasa Hashimoto et al., 2002.

Anticancer Activity

Sulfonamide derivatives, including those structurally related to 5-fluoro-2-methyl-N-propylbenzenesulfonamide, have been investigated for their potential as anticancer agents. Compounds synthesized from sulfonamide precursors have shown promising anticancer effects against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. This activity is attributed to the compounds' ability to inhibit cell proliferation and induce apoptosis, highlighting the potential of sulfonamide derivatives as lead compounds for developing new anticancer therapies Chia-Ying Tsai et al., 2016.

Carbonic Anhydrase Inhibition

Studies on fluorinated benzenesulfonamide complexes have explored their interaction with human carbonic anhydrases, enzymes involved in various physiological and pathological processes. Research involving NMR spectroscopy has provided insights into the binding mechanisms of these complexes, revealing that inhibitors form complexes with a 2:1 stoichiometry with the enzyme. This interaction suggests potential applications in designing inhibitors targeting carbonic anhydrases for therapeutic purposes, such as treating conditions related to abnormal enzyme activity L. B. Dugad et al., 1989.

Autophagy and Apoptosis Induction

Specific sulfonamide derivatives, through their anticancer activities, have been shown to induce both apoptosis and autophagy in cancer cells. The mechanism involves the activation of caspase-3-like proteases and modulation of various cellular proteins, demonstrating the potential of these compounds to trigger cell death pathways selectively. This dual mode of action enhances the therapeutic potential of sulfonamide derivatives in treating cancer by simultaneously engaging apoptosis and autophagy mechanisms Hong-liang Li et al., 2002.

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGLNJNTAQTQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methyl-N-propylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)